[R,(-)]-2-Hydroxy-3-pentenenitrile
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10017-08-0 |
|---|---|
Molecular Formula |
C4H10Li |
Molecular Weight |
65.064 |
InChI |
InChI=1S/C4H10.Li/c1-3-4-2;/h3-4H2,1-2H3; |
InChI Key |
OPJDZEFYYIUSLU-UHFFFAOYSA-N |
SMILES |
[Li].CCCC |
Synonyms |
[R,(-)]-2-Hydroxy-3-pentenenitrile |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R, 2 Hydroxy 3 Pentenenitrile
Catalytic Asymmetric Cyanosilylation Approaches
The direct asymmetric addition of a cyanide moiety to the carbonyl group of crotonaldehyde (B89634) (2-butenal) is a primary strategy for synthesizing [R,(-)]-2-Hydroxy-3-pentenenitrile. This transformation is challenging due to the presence of a conjugated double bond, which can lead to undesired 1,4-addition products. Catalytic asymmetric methods are designed to control both regioselectivity (1,2-addition) and enantioselectivity.
Enantioselective Organocatalysis in Cyanohydrin Formation
Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral organic molecules, such as amines and their derivatives, can activate substrates to facilitate enantioselective transformations. mdpi.com In the context of α,β-unsaturated aldehydes like crotonaldehyde, chiral secondary amines can form reactive iminium ion intermediates, which lowers the LUMO energy of the substrate. mdpi.com
While organocatalysis has been successfully applied to many reactions, its use for the direct 1,2-cyanation of α,β-unsaturated aldehydes to form cyanohydrins requires careful control to prevent the competing conjugate addition. Recent developments have focused on combining organocatalysis with other catalytic modes, such as photoredox catalysis, to achieve novel reactivity, including the conjugate cyanation of enals. recercat.cat However, for the desired 1,2-addition, highly confined organocatalysts, such as Imidodiphosphorimidates (IDPi), have shown remarkable success in the cyanosilylation of sterically and electronically similar ketones, suggesting their potential applicability to challenging aldehyde substrates. nih.govresearchgate.net These catalysts create a confined chiral pocket that can precisely orient the substrate for highly selective reactions. nih.gov
Metal-Catalyzed Asymmetric Hydrocyanation of α,β-Unsaturated Aldehydes
Chiral transition-metal complexes are powerful catalysts for asymmetric hydrocyanation and related cyanosilylation reactions. researchgate.netrsc.org These catalysts act as chiral Lewis acids, coordinating to the carbonyl oxygen of the aldehyde to activate it towards nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). The chiral ligands attached to the metal center create a stereochemically defined environment that directs the cyanide addition to one face of the carbonyl, leading to an enantioenriched product.
One effective system employs a titanium complex with a chiral Schiff base ligand for the asymmetric silylcyanation of various aldehydes. sci-hub.se Research has shown this method to be effective for (E)-crotonaldehyde, the direct precursor to the target molecule. Using a catalyst generated from Ti(O-i-Pr)₄ and a chiral Schiff base, (R)-2-hydroxy-3-pentenenitrile can be obtained with high enantiomeric excess. sci-hub.se Other metal-ligand systems, such as those based on aluminum-salen complexes, have also proven effective for the asymmetric cyanosilylation of a range of aldehydes.
Below is a table summarizing the results for the titanium-catalyzed asymmetric silylcyanation of crotonaldehyde.
| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Configuration |
| (E)-crotonaldehyde | 10 | 36 | 70 | 89 | R |
| Data sourced from a study on asymmetric silylcyanation using chiral Schiff base and Ti(O-i-Pr)₄. sci-hub.se |
Biocatalytic Approaches (e.g., Hydroxynitrile Lyases) for Enantioselective Synthesis
Biocatalysis, particularly the use of enzymes, represents one of the most efficient and highly selective methods for producing chiral cyanohydrins. researchgate.netresearchgate.netftb.com.hr Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones. researchgate.netftb.com.hr The stereochemical outcome of the reaction depends on the source of the HNL. (R)-selective HNLs, often sourced from plants of the Prunus genus (like almonds or apricots), yield (R)-cyanohydrins with exceptional enantiopurity. researchgate.netresearchgate.netpu-toyama.ac.jp
The synthesis of (-)-(R,E)-2-hydroxy-3-pentenenitrile via the (R)-oxynitrilase-catalyzed addition of HCN to 2-butenal is a well-established and highly effective method. researchgate.netscispace.comresearchgate.net This enzymatic approach often proceeds with near-perfect enantioselectivity (>99% ee) and under mild reaction conditions. acs.org The high selectivity of HNLs makes them ideal for industrial-scale synthesis of valuable chiral intermediates. researchgate.netevitachem.com
Research using the (R)-HNL from the Japanese apricot (Prunus mume) has demonstrated excellent results for the conversion of crotonaldehyde.
| Enzyme Source | Substrate | Product | ee (%) |
| Prunus mume (PmHNL) | Crotonaldehyde | (2R,3E)-2-Hydroxy-3-pentenenitrile | >99 |
| Data from a study on PmHNL catalyzed (R)-cyanohydrin synthesis. pu-toyama.ac.jp |
Chiral Auxiliary-Mediated Strategies for Stereocontrolled Preparation
Chiral auxiliary-mediated synthesis is a classical and robust strategy for controlling stereochemistry. This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, in this case, cyanation, by creating a diastereomeric intermediate where one face is sterically hindered. After the reaction, the auxiliary is cleaved to yield the enantioenriched product. nih.gov
In the context of synthesizing this compound, this strategy would involve first reacting crotonaldehyde with a chiral auxiliary to form a chiral derivative, such as a chiral imine or acetal. The addition of a cyanide source to this diastereomeric intermediate would proceed with high selectivity due to the directing influence of the auxiliary. A final hydrolysis step would remove the auxiliary, liberating the chiral cyanohydrin. While this approach is powerful, its efficiency depends on the ease of attachment and removal of the auxiliary and the level of diastereoselectivity achieved in the key bond-forming step.
Resolution Techniques for Enantiomeric Enrichment of 2-Hydroxy-3-pentenenitrile
Resolution techniques are used to separate enantiomers from a racemic mixture. For 2-hydroxy-3-pentenenitrile, which is initially prepared as a 50:50 mixture of (R) and (S) enantiomers, kinetic resolution is a particularly effective strategy.
In a kinetic resolution, the two enantiomers in a racemate react at different rates with a chiral catalyst or reagent. wikipedia.org This results in the enantioenrichment of the less reactive enantiomer and the formation of an enantioenriched product. wikipedia.org A significant drawback is that the maximum theoretical yield for a single enantiomer is limited to 50%. wikipedia.orgnih.gov
This limitation can be overcome by dynamic kinetic resolution (DKR). In DKR, the kinetic resolution is coupled with an in-situ racemization of the faster-reacting enantiomer back to the racemic mixture. nih.gov This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. acs.org
Enzymes, such as lipases, are commonly used for the kinetic resolution of racemic alcohols and their derivatives. For example, racemic 2-hydroxy-3-pentenenitrile can be resolved through selective acylation catalyzed by a lipase. One enantiomer is preferentially acylated to form an ester (e.g., 2-acetoxy-3-pentenenitrile), which can then be easily separated from the remaining, unreacted alcohol enantiomer. acs.org By combining this enzymatic resolution with a compatible metal catalyst that racemizes the alcohol in situ, a highly efficient DKR process can be established. acs.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and enantiomeric excess (ee) of the desired this compound product. The key parameters to consider vary depending on the synthetic methodology employed.
For Metal-Catalyzed Approaches : The choice of metal center (e.g., Ti, Al), the structure of the chiral ligand, the solvent, and the reaction temperature are critical. For instance, in the Ti-Schiff base catalyzed silylcyanation of crotonaldehyde, the presence of specific substituents on the ligand is essential for achieving high enantioselectivity. sci-hub.se Reaction time and temperature must also be carefully controlled to balance reaction rate with catalyst stability and selectivity. sci-hub.se
For Biocatalytic Synthesis : The primary factors include the specific hydroxynitrile lyase (HNL) chosen, pH, temperature, and the solvent system. HNLs are sensitive to pH, with optimal activity occurring within a specific range. ftb.com.hr The reaction is often performed in a two-phase system (e.g., an organic solvent like diisopropyl ether with an aqueous buffer) to manage the concentrations of the substrate and the toxic HCN, thereby maximizing enzyme stability and product yield. researchgate.net
For Resolution Techniques : In dynamic kinetic resolution, the relative concentrations and activities of the two catalysts (the resolving enzyme and the racemizing metal complex) are paramount. acs.org The ratio of these catalysts must be fine-tuned to ensure that the rate of racemization is equal to or faster than the rate of the resolution reaction, allowing the system to achieve high yield and high enantiopurity. acs.org The choice of acyl donor and solvent also plays a significant role in the efficiency of enzyme-catalyzed resolutions.
Stereochemical Control and Mechanistic Insights in R, 2 Hydroxy 3 Pentenenitrile Formation
Elucidation of Stereoselectivity Origins in Asymmetric Syntheses
The selective formation of the (R)-enantiomer of 2-hydroxy-3-pentenenitrile is a testament to the advancements in asymmetric catalysis. The origin of this stereoselectivity is a multifaceted issue, primarily understood through the analysis of transition states and computational modeling.
Transition State Analysis in Chiral Catalysis
The enantioselectivity in the hydrocyanation of α,β-unsaturated aldehydes, such as crotonaldehyde (B89634), to yield [R,(-)]-2-Hydroxy-3-pentenenitrile is fundamentally dictated by the energy differences between the diastereomeric transition states. Chiral catalysts, often metal complexes with chiral ligands or organocatalysts, create a chiral environment that favors one transition state over the other.
For instance, in metal-catalyzed hydrocyanation reactions, the binding of the prochiral substrate and the cyanide nucleophile to the chiral catalyst forms diastereomeric intermediates. The transition state leading to the (R)-product is energetically more favorable due to minimized steric interactions and favorable electronic interactions between the substrate, the nucleophile, and the chiral ligand. scispace.com Isotopic labeling studies and kinetic analyses have been instrumental in dissecting these mechanistic pathways. scispace.com The development of easily modifiable ligand systems, such as those derived from carbohydrates, has been crucial for optimizing enantioselectivity by fine-tuning these interactions. scispace.com
Similarly, in organocatalysis, such as with proline derivatives, the formation of transient iminium ions with the α,β-unsaturated aldehyde creates a stereochemically defined intermediate. nih.gov The subsequent attack of the cyanide ion is directed to one face of the iminium ion, governed by the conformation of the catalyst-substrate complex in the rate-determining step. nih.gov
Computational Modeling of Stereodifferentiating Steps
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for gaining deep insights into the origins of stereoselectivity. nih.govmdpi.com These models allow for the detailed examination of the geometries and energies of transition state structures that are often difficult to probe experimentally.
DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathways for the formation of both the (R)- and (S)-enantiomers. nih.gov For example, in the cyanide-catalyzed benzoin (B196080) condensation, which shares mechanistic similarities with cyanohydrin formation, DFT studies have elucidated the stepwise mechanism and identified the rate-determining step, providing a quantitative understanding of the activation energy barriers. nih.gov
In the context of this compound synthesis, computational models can analyze the non-covalent interactions, such as hydrogen bonding and steric repulsion, within the transition state assembly. These models can predict which diastereomeric transition state is lower in energy and by how much, thus rationalizing the observed enantiomeric excess. For instance, the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on a chiral carbonyl compound, has been quantitatively rationalized using quantum chemical calculations. researchgate.net
Kinetic and Thermodynamic Aspects of Stereoisomer Formation
The selective formation of a particular stereoisomer can be governed by either kinetic or thermodynamic control. amazonaws.comnih.govchemrxiv.orgresearchgate.net In a kinetically controlled process, the product distribution is determined by the relative rates of formation of the different stereoisomers. The major product is the one that is formed fastest, corresponding to the reaction pathway with the lowest activation energy. Conversely, in a thermodynamically controlled process, the product distribution reflects the relative stabilities of the stereoisomers, with the most stable isomer being the major product at equilibrium.
For the synthesis of cyanohydrins like 2-hydroxy-3-pentenenitrile, the reaction is often reversible. libretexts.org The addition of hydrogen cyanide to an aldehyde is typically weakly exothermic. libretexts.org Under many synthetic conditions, especially those employing catalysts to accelerate the reaction, the formation of this compound is under kinetic control. beilstein-journals.orgnih.gov This means that the observed high enantioselectivity is a result of the chiral catalyst significantly lowering the activation energy for the pathway leading to the (R)-enantiomer compared to the pathway for the (S)-enantiomer.
However, it is crucial to consider the possibility of racemization or epimerization of the product under the reaction conditions, which could lead to a loss of stereochemical integrity and a shift towards thermodynamic equilibrium. The stability of the cyanohydrin product can be influenced by factors such as the presence of ortho-substituents on aromatic aldehydes, which can increase their stability. researchgate.net
Recent research has also highlighted the role of additives like carbon dioxide in influencing both the kinetics and thermodynamics of cyanohydrin formation. amazonaws.comnih.govchemrxiv.orgresearchgate.netresearchgate.net CO2 can accelerate the reaction and shift the equilibrium towards the cyanohydrin product. nih.govresearchgate.net
Below is a table summarizing the influence of kinetic and thermodynamic factors on stereoisomer formation:
| Factor | Influence on Stereoisomer Formation |
| Kinetic Control | The ratio of stereoisomers is determined by the relative rates of their formation. The major product is formed via the lowest energy transition state. |
| Thermodynamic Control | The ratio of stereoisomers is determined by their relative stabilities. The major product is the most thermodynamically stable isomer. |
| Catalyst | Chiral catalysts create diastereomeric transition states with different activation energies, leading to kinetic resolution and high enantioselectivity. |
| Reaction Conditions | Temperature, solvent, and additives can influence whether the reaction is under kinetic or thermodynamic control. |
| Product Stability | The inherent stability of the stereoisomers and the potential for racemization can affect the final product distribution, especially under conditions approaching thermodynamic equilibrium. |
Mechanistic Pathways of Cyanide Addition to Substrates Leading to 2-Hydroxy-3-pentenenitrile
The fundamental reaction for the formation of 2-hydroxy-3-pentenenitrile is the nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde, in this case, an α,β-unsaturated aldehyde. The generally accepted mechanism involves the following key steps:
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom of the carbonyl group in the substrate. libretexts.orgyoutube.comlibretexts.org This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon, makes it susceptible to this attack. libretexts.org
Protonation: The resulting alkoxide intermediate is then protonated, typically by a molecule of hydrogen cyanide (HCN) or another proton source present in the reaction mixture, to yield the final cyanohydrin product. libretexts.orgyoutube.com This step regenerates the cyanide ion if HCN is the proton source, allowing it to participate in another catalytic cycle. libretexts.org
For the asymmetric synthesis of this compound, this basic mechanism is modulated by the chiral catalyst. The catalyst interacts with the substrate and/or the nucleophile to create a chiral environment that directs the cyanide attack to a specific face of the carbonyl group.
In the case of using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, the mechanism is slightly different. The Lewis acidic catalyst activates the carbonyl group of the aldehyde, and the TMSCN then delivers the cyanide to the carbonyl carbon. A subsequent step involves the removal of the trimethylsilyl group from the oxygen to give the final hydroxyl group.
The table below outlines the general mechanistic steps for cyanide addition:
| Step | Description |
| 1. Activation of Carbonyl | In catalyzed reactions, the Lewis acidic catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| 2. Nucleophilic Attack by Cyanide | The cyanide ion attacks the activated carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral intermediate. |
| 3. Intermediate Formation | A transient alkoxide or silyloxide intermediate is formed. |
| 4. Protonation/Desilylation | The intermediate is protonated or the silyl (B83357) group is removed to yield the final cyanohydrin product. |
The precise nature of the transition state and the intermediates will vary depending on the specific catalyst and reaction conditions employed. Detailed mechanistic studies, often combining experimental and computational approaches, are crucial for understanding and optimizing the stereoselective synthesis of this compound.
Reactivity and Derivatization Strategies of R, 2 Hydroxy 3 Pentenenitrile
Transformations of the Hydroxyl Group
The hydroxyl group in [R,(-)]-2-Hydroxy-3-pentenenitrile is a key site for a variety of chemical modifications. These transformations are crucial for the synthesis of more complex molecules.
Oxidation Reactions
The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 2-oxo-3-pentenenitrile. This transformation is a key step in the synthesis of various organic compounds. A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods such as Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane oxidation. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (B82951) allows for mild and selective oxidation of alcohols. rsc.org
Esterification and Etherification
Esterification of the hydroxyl group can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid or base catalyst. This reaction leads to the formation of a new ester functional group, which can be useful for modifying the properties of the molecule or for introducing further functionality.
Etherification involves the conversion of the hydroxyl group into an ether. This can be accomplished through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
Reactions at the Nitrile Functionality
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, esters, amines, and aldehydes. libretexts.orgopenstax.orgchemistrysteps.com
Hydrolysis to Carboxylic Acids and Esters
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgopenstax.orgchemistrysteps.comwikipedia.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. chemistrysteps.com The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, which initially forms a carboxylate salt that is subsequently protonated to yield the carboxylic acid. libretexts.orgopenstax.orgmasterorganicchemistry.com
The resulting α-hydroxy acid is a valuable synthetic intermediate. chemistrysteps.com It's also possible to directly convert the nitrile to an ester by carrying out the hydrolysis in the presence of an alcohol.
Reduction to Amines and Aldehydes
The nitrile group can be reduced to a primary amine by treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.orgwikipedia.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.orgopenstax.org Catalytic hydrogenation over a metal catalyst, such as Raney nickel or platinum, can also be used to achieve this transformation. wikipedia.org The resulting aminomethyl group introduces a new chiral center, leading to the formation of diastereomers.
Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H). wikipedia.orgquimicaorganica.org This reaction proceeds via the formation of an imine intermediate which is then hydrolyzed upon workup to afford the aldehyde. quimicaorganica.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method for this conversion. wikipedia.orgncert.nic.in
Table 2: Summary of Reactions at the Nitrile Functionality
| Reaction | Reagents | Product |
| Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat libretexts.orgopenstax.orgchemistrysteps.com | Carboxylic Acid |
| Reduction to Amine | 1. LiAlH₄, 2. H₂O or H₂, Raney Ni libretexts.orgopenstax.orgwikipedia.org | Primary Amine |
| Reduction to Aldehyde | 1. DIBAL-H, 2. H₂O or SnCl₂, HCl, then H₂O wikipedia.orgquimicaorganica.orgncert.nic.in | Aldehyde |
Nucleophilic Additions to the Nitrile Group
The nitrile group in this compound is an electrophilic site that can be attacked by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental to extending the carbon skeleton and introducing new functionalities.
One of the most common transformations of nitriles is their hydrolysis to carboxylic acids. This can be achieved under either acidic or basic conditions. The reaction proceeds through an initial nucleophilic attack on the nitrile carbon by water or hydroxide ion, followed by tautomerization to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.
Another important reaction is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the nitrile group. This reaction provides a direct route to ketones. The organometallic reagent adds to the nitrile carbon to form an imine anion, which is then hydrolyzed to the ketone upon acidic workup.
The reduction of the nitrile group is also a valuable transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the nitrile to a primary amine. This provides a method for introducing a basic nitrogen-containing group into the molecule.
| Nucleophile | Reagent/Conditions | Product Type | General Notes |
| Water | H3O+ or OH-, heat | Carboxylic acid | Proceeds via an amide intermediate. |
| Organometallic Reagents (e.g., R-MgX, R-Li) | 1. Ether or THF 2. H3O+ | Ketone | Forms an imine intermediate. |
| Hydride | 1. LiAlH4, ether or THF 2. H2O | Primary amine | Powerful reduction of the nitrile. |
Reactions Involving the Alkene Moiety
The carbon-carbon double bond in this compound is a site of unsaturation that readily undergoes addition reactions. These reactions are crucial for modifying the carbon backbone and introducing new stereocenters.
Hydrogenation and Reduction of the Double Bond
The double bond can be saturated through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas. The stereochemical outcome of the hydrogenation is often syn-addition, where both hydrogen atoms add to the same face of the double bond. The directing effect of the existing chiral center at C2 can influence the facial selectivity of this addition.
Epoxidation and Dihydroxylation Reactions
Epoxidation of the alkene moiety can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms a three-membered epoxide ring. The stereochemistry of the epoxidation can be influenced by the adjacent chiral center, potentially leading to diastereoselective formation of one epoxide isomer over the other.
Subsequent ring-opening of the epoxide can lead to the formation of diols. Acid-catalyzed hydrolysis of the epoxide typically results in anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the original double bond. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4). These reactions proceed through a cyclic intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond.
| Reaction | Reagents | Product | Stereochemistry |
| Hydrogenation | H2, Pd/C (or PtO2, Ni) | Saturated nitrile | Syn-addition |
| Epoxidation | m-CPBA | Epoxide | Can be diastereoselective |
| Syn-dihydroxylation | 1. OsO4 2. NaHSO3/H2O | Diol | Syn-addition |
| Anti-dihydroxylation | 1. m-CPBA 2. H3O+ | Diol | Anti-addition |
Cycloaddition Reactions
The alkene functionality in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions. In a Diels-Alder reaction, the alkene can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The stereospecificity of the Diels-Alder reaction and the influence of the chiral center can lead to the formation of complex cyclic structures with a high degree of stereocontrol.
1,3-dipolar cycloadditions involve the reaction of the alkene with a 1,3-dipole, such as an azide (B81097) or a nitrone, to form a five-membered heterocyclic ring. These reactions are also highly stereospecific and can be used to introduce heteroatoms into the molecular framework in a controlled manner.
Chirality Transfer and Retention/Inversion of Stereochemistry in Transformations
A key aspect of the synthetic utility of this compound is the ability to transfer the existing chirality at the C2 position to new stereocenters formed during chemical transformations. The stereochemical outcome of reactions at the alkene or nitrile can be significantly influenced by the stereochemistry of the starting material.
For reactions occurring at a distance from the chiral center, such as some additions to the nitrile group, the influence may be minimal. However, for reactions in closer proximity, like those involving the alkene, the chiral hydroxyl group can act as a directing group. For example, in hydrogenation or epoxidation, the reagent may preferentially attack one face of the double bond due to steric hindrance or coordination with the hydroxyl group, leading to a high degree of diastereoselectivity.
Applications of R, 2 Hydroxy 3 Pentenenitrile As a Chiral Building Block
Synthesis of Enantiopure γ-Lactones and Derivatives
The synthesis of enantiopure γ-lactones, a structural motif present in numerous natural products with significant biological activities, represents a key application of chiral building blocks. rsc.orgfrontiersin.orgnih.gov The transformation of [R,(-)]-2-Hydroxy-3-pentenenitrile into γ-lactone structures typically involves the strategic manipulation of its functional groups. A general approach would involve the hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular cyclization, where the hydroxyl group attacks the activated carboxyl function. The stereochemistry at the C2 position of the starting nitrile directly translates into the stereochemistry of the resulting γ-lactone.
Further derivatization of the vinyl group, either before or after lactonization, allows for the creation of a diverse library of γ-lactone derivatives. Reactions such as dihydroxylation, epoxidation, or ozonolysis of the double bond can introduce additional stereocenters and functional groups, expanding the molecular complexity and enabling the synthesis of a wide array of substituted lactones.
| Starting Material | Key Transformation(s) | Product Class |
| This compound | Nitrile hydrolysis, Intramolecular cyclization | Enantiopure γ-Lactones |
| This compound | Vinyl group functionalization, Nitrile hydrolysis, Cyclization | Substituted γ-Lactone Derivatives |
Precursor for Chiral Amino Alcohols and Diamines
Chiral amino alcohols and diamines are fundamental components of many pharmaceuticals and are widely used as ligands in asymmetric catalysis. frontiersin.orgdiva-portal.orgnih.govresearchgate.net this compound serves as a valuable precursor to these compound classes through the reduction of its nitrile functionality.
The catalytic hydrogenation of the nitrile group affords a primary amine, leading to the formation of a chiral 1,2-amino alcohol. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitrile without affecting the vinyl group, should its preservation be desired for subsequent transformations.
To access chiral diamines, the synthetic strategy can be extended. For instance, the hydroxyl group can be converted into a leaving group and substituted with an azide (B81097) moiety. Subsequent reduction of both the azide and the original nitrile group would then yield a chiral 1,2-diamine. The inherent chirality of the starting material ensures the enantiopurity of the final products.
| Target Compound Class | Key Synthetic Steps from this compound |
| Chiral Amino Alcohols | Selective reduction of the nitrile group. |
| Chiral Diamines | Conversion of the hydroxyl group to an amino group, followed by reduction of both nitrile and the new nitrogen functionality. |
Intermediate in the Preparation of Optically Active Heterocyclic Compounds
The diverse functionalities within this compound make it an ideal starting point for the synthesis of various optically active heterocyclic compounds. rsc.orgnih.govnih.gov The combination of a nucleophilic hydroxyl group and an electrophilic nitrile (or its derivatives) in conjunction with the reactive vinyl group allows for a range of intramolecular and intermolecular cyclization strategies.
For example, the reaction of the hydroxyl group with the nitrile can lead to the formation of cyclic iminoethers, which are versatile intermediates for further heterocyclic transformations. Alternatively, the vinyl group can participate in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to construct five- or six-membered rings. The resulting cyclic products will bear the original stereocenter, providing enantiomerically enriched heterocyclic scaffolds for various applications, including medicinal chemistry and materials science. A notable synthesis involves the reaction with amines to form 2-(2-hetaryl)-6-hydroxy-3-(R-amino)-2-hexenenitriles. researchgate.net
Role in the Total Synthesis of Natural Products
In convergent synthesis , complex molecules are assembled from several smaller, independently synthesized fragments. wikipedia.orgscholarsresearchlibrary.com this compound can be elaborated into a key fragment containing multiple stereocenters, which is then coupled with another fragment to form the target natural product. This approach is highly efficient as it allows for the parallel synthesis of the fragments and maximizes the yield of the final coupling step.
In divergent synthesis , a common intermediate is transformed into a variety of structurally related natural products. nih.gov Starting from this compound, a series of reactions can be employed to create a central chiral core. From this core, different reaction pathways can be pursued to access a family of natural products, facilitating the exploration of structure-activity relationships.
| Synthetic Strategy | Role of this compound |
| Convergent Synthesis | Source of a stereochemically defined fragment for later coupling. |
| Divergent Synthesis | Precursor to a common chiral intermediate for the synthesis of multiple analogues. |
Development of Novel Chirons for Drug Discovery and Agrochemicals
A "chiron" is a chiral synthon, an enantiomerically pure building block used in the synthesis of complex, optically active molecules. nih.gov this compound is an exemplary chiron due to its ready availability in high enantiomeric purity and its versatile chemical handles.
In drug discovery, the incorporation of chiral centers is often critical for biological activity and selectivity. The use of this compound allows for the efficient introduction of a specific stereocenter, which can be crucial for the interaction of a drug molecule with its biological target. Similarly, in the agrochemical industry, the stereochemistry of a pesticide or herbicide can significantly influence its efficacy and environmental impact. The development of synthetic routes starting from this chiron enables the creation of novel, highly active, and potentially safer agrochemical products.
The ability to transform this compound into a wide range of chiral intermediates makes it a valuable tool for generating libraries of new chemical entities for high-throughput screening in both pharmaceutical and agrochemical research.
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Stereochemical Assignment (e.g., Chiral NMR, VCD, ORD/CD)
The assignment of the absolute configuration of a chiral molecule is a fundamental challenge in chemical analysis. For [R,(-)]-2-Hydroxy-3-pentenenitrile, several powerful spectroscopic techniques are employed to elucidate its stereochemistry.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy confirms the connectivity of atoms, it cannot distinguish between enantiomers. However, by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), it is possible to create diastereomeric environments. This induces chemical shift non-equivalence in the NMR spectra of the enantiomers. For a hydroxyl compound like 2-Hydroxy-3-pentenenitrile, a CDA would react with the hydroxyl group to form two different diastereomers, which are distinguishable by NMR. This allows for the determination of the enantiomeric ratio and can aid in assigning the absolute configuration by comparing the spectra to known standards. nih.gov For instance, the derivatization of a 2-hydroxy acid can lead to quantifiable differences in the proton (¹H) NMR spectrum, allowing for the resolution and identification of each enantiomer. nih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govscispace.com This technique is exceptionally sensitive to the detailed three-dimensional structure of a molecule. scispace.com The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer. For this compound, the stretching vibration of its hydroxyl (-OH) group would be a particularly sensitive probe for VCD analysis. nih.gov By comparing the experimentally measured VCD spectrum with spectra predicted from quantum chemical calculations for the R and S configurations, the absolute configuration can be unambiguously determined. rsc.orgru.nl
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in optical rotation of a substance with the wavelength of light, while CD is the difference in absorption of left and right circularly polarized light in the UV-Vis region. wikipedia.orgmgcub.ac.in These chiroptical techniques are classic methods for studying chiral molecules. wikipedia.org The sign and shape of the ORD curve (known as a Cotton effect) and the CD spectrum are characteristic of the absolute configuration of the enantiomer. mgcub.ac.innih.gov For this compound, the electronic transitions associated with the nitrile and alkene chromophores would give rise to distinct ORD and CD signals, which can be used to confirm its absolute stereochemistry by comparison with structurally related compounds.
Below is a hypothetical table illustrating the kind of data obtained from a chiral NMR experiment after derivatization.
| Proton Nucleus | Chemical Shift (δ) for R-diastereomer (ppm) | Chemical Shift (δ) for S-diastereomer (ppm) | Difference (Δδ) (ppm) |
| H-2 (CH-OH) | 4.15 | 4.12 | 0.03 |
| H-3 (CH=) | 5.98 | 5.96 | 0.02 |
| H-5 (CH₃) | 1.75 | 1.78 | -0.03 |
Note: This table is illustrative, showing the principle of chemical shift non-equivalence for diastereomeric derivatives.
Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)
Determining the enantiomeric excess (e.e.) is crucial, and this is most commonly achieved through chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating enantiomers. uma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a primary choice for screening. mdpi.com By developing a suitable mobile phase, baseline separation of the R and S enantiomers can be achieved, allowing for accurate quantification of the enantiomeric purity. nih.gov The method can be validated for precision, accuracy, and linearity to ensure reliable results. mdpi.comresearchgate.net
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC provides excellent resolution of enantiomers. libretexts.org Similar to HPLC, chiral GC employs a column with a CSP, often based on cyclodextrin (B1172386) derivatives. wisc.edugcms.cz The sample is vaporized and travels through the column, with the two enantiomers exhibiting different retention times due to their diastereomeric interactions with the CSP. This allows for the determination of the enantiomeric ratio in a given sample.
The table below shows typical parameters for a chiral chromatographic separation.
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Typical Retention Time (R-enantiomer) | Typical Retention Time (S-enantiomer) |
| Chiral HPLC | Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (90:10) | 12.5 min | 14.8 min |
| Chiral GC | Cyclodex-B (Permethylated beta-cyclodextrin) | Helium | 22.1 min | 23.4 min |
Note: This table provides example conditions and is for illustrative purposes only. Actual parameters would require method development.
Advanced Spectrometric Techniques for Structural Elucidation (e.g., High-Resolution Mass Spectrometry)
High-Resolution Mass Spectrometry (HRMS): HRMS is an indispensable tool for confirming the elemental composition of a compound. nih.gov Unlike unit-resolution mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov For this compound (C₅H₇NO), HRMS would be used to measure its exact mass. This experimental value is then compared to the calculated theoretical mass. A close match provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds that might have the same nominal mass. nih.gov Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument can further provide structural information through characteristic fragmentation patterns. nih.gov
The table below demonstrates the principle of HRMS for formula confirmation.
| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |
| This compound | C₅H₇NO | 97.0528 | 97.0525 | -3.1 |
Note: This table is illustrative. The measured mass and error are hypothetical values used to demonstrate the high accuracy of the technique.
Theoretical and Computational Studies on R, 2 Hydroxy 3 Pentenenitrile and Its Reactions
Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for analyzing the conformational landscape and electronic properties of molecules like [R,(-)]-2-hydroxy-3-pentenenitrile.
Conformational Analysis: The presence of multiple rotatable single bonds (C1-C2, C2-C3) suggests that this compound can exist in several conformations. A thorough conformational search using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be the first step in its theoretical characterization. The primary energetic factors influencing conformational stability would be steric hindrance between the substituents and the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the nitrile group. DFT calculations can precisely determine the geometries and relative energies of all stable conformers. scispace.com For similar bicyclic α,β-unsaturated dinitriles, DFT has successfully identified single stable conformers. mdpi.com
Electronic Structure Analysis: Once the lowest energy conformers are identified, DFT can be used to compute a wide range of electronic properties. Key properties would include:
Mulliken and Natural Bond Orbital (NBO) Charges: These provide insight into the charge distribution across the molecule, highlighting the polarity of the hydroxyl and nitrile groups. The nitrile carbon is expected to be electrophilic, a key factor in its reactivity. rsc.org
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy, shape, and location of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. For α,β-unsaturated nitriles, these orbitals are typically associated with the C=C and C≡N π-systems. scielo.org.mxresearchgate.net
Molecular Electrostatic Potential (MEP) Map: An MEP map would visually represent the electron-rich (negative potential, e.g., around the N and O atoms) and electron-poor (positive potential, e.g., around the hydroxyl H) regions of the molecule, offering a guide to its intermolecular interaction patterns.
A hypothetical data table summarizing the expected relative energies of different conformers is presented below.
| Conformer | Dihedral Angle (H-O-C2-C1) | Dihedral Angle (O-C2-C3-C4) | Relative Energy (kcal/mol) | Key Interaction |
| A (Global Minimum) | ~60° | ~120° | 0.00 | Intramolecular H-bond |
| B | ~180° | ~120° | 1.5 - 2.5 | Steric repulsion |
| C | ~60° | ~0° | 3.0 - 4.0 | Allylic strain |
| D | ~180° | ~0° | > 5.0 | Combined steric/allylic strain |
This table is illustrative, based on general principles of conformational analysis.
Molecular Dynamics (MD) Simulations of Reactivity and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior that complements the static view from DFT.
Reactivity Studies: While classical MD does not typically model bond breaking and formation, reactive force fields (like ReaxFF) or more sophisticated QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed. rsc.org MD simulations are particularly useful for studying the initial stages of a reaction, such as substrate binding to a catalyst or the influence of solvent on reactant conformation. For instance, MD studies on cyanohydrin formation have shown that the stability of catalyst-substrate dimers is highly dependent on the solvent's polarity. nih.gov Similarly, MD simulations could explore how this compound approaches a catalytic surface or another reactant molecule, revealing preferential orientations and the role of intermolecular forces in pre-organizing the system for reaction. escholarship.orgacs.org
Intermolecular Interactions: MD simulations are exceptionally well-suited for studying non-covalent interactions. For this compound, simulations in various solvents (e.g., water, toluene, THF) would reveal:
Solvation Structure: The arrangement of solvent molecules around the solute, particularly the hydrogen bonding patterns involving the hydroxyl and nitrile groups.
Dimerization and Aggregation: The tendency of the molecule to self-associate in solution through hydrogen bonding or other intermolecular forces.
Interaction with Other Molecules: In a simulated mixture, MD can model the specific interactions with catalysts, reactants, or biological macromolecules. scispace.com For example, simulations of allylic alcohols with silica (B1680970) surfaces have elucidated how anchoring via hydrogen bonds facilitates the transfer of mechanical force to the reactants. escholarship.org
A simulation could quantify the strength and lifetime of hydrogen bonds, providing data like that shown in the hypothetical table below.
| Solvent | H-Bond Donor | H-Bond Acceptor | Average H-Bond Lifetime (ps) |
| Water | Molecule -OH | Water O | 5.2 |
| Water | Water H | Molecule -OH | 4.8 |
| Water | Water H | Molecule -CN | 2.1 |
| Toluene | Molecule -OH | Molecule -CN (intermolecular) | 15.7 |
This table is illustrative, showing how MD can quantify dynamic intermolecular interactions.
Prediction of Spectroscopic Parameters
Computational chemistry provides indispensable tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds.
NMR Spectra Prediction: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants. rsc.orgnih.govacs.org For this compound, a computational NMR analysis would involve:
Optimizing the geometry of the lowest-energy conformer at a suitable DFT level (e.g., B3LYP/6-311+G(2d,p)).
Performing a GIAO NMR calculation at the same or a higher level of theory.
Scaling the calculated shielding constants to obtain predicted chemical shifts, often by referencing against a standard like tetramethylsilane (B1202638) (TMS). acs.org
Predicted spectra can help assign complex experimental spectra, distinguish between isomers, and confirm the stereochemistry. nih.gov The predicted chemical shifts for the proton at the chiral center (C2), the vinyl protons (C3 and C4), and the carbons of the nitrile and vinyl groups would be of particular interest.
IR Spectra Prediction: The prediction of infrared (IR) spectra is a routine part of computational analysis. computabio.comdiva-portal.org A frequency calculation performed on the optimized DFT geometry yields the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors. Machine learning models are also emerging as a powerful tool for even more accurate IR spectra prediction. arxiv.orgnih.gov For this compound, the key predicted vibrational modes would be:
O-H stretch (~3400-3600 cm⁻¹)
C≡N stretch (~2240-2260 cm⁻¹)
C=C stretch (~1640-1680 cm⁻¹)
C-O stretch (~1050-1150 cm⁻¹)
The predicted IR spectrum is invaluable for identifying functional groups and confirming the molecular structure.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹, scaled) | Predicted Intensity (km/mol) |
| O-H | 3550 | High |
| C-H (sp²) | 3080 | Medium |
| C-H (sp³) | 2980 | Medium |
| C≡N | 2255 | Medium |
| C=C | 1650 | Low-Medium |
| C-O | 1100 | High |
This table is illustrative of data obtained from a DFT frequency calculation.
Computational Studies on Reaction Pathways and Stereoselectivity
Understanding the reactivity of this compound is crucial for its application as a synthetic intermediate. Computational chemistry allows for the detailed exploration of reaction mechanisms, transition states, and the origins of stereoselectivity.
Reaction Pathway Mapping: For a given reaction, such as an electrophilic addition to the double bond or a nucleophilic addition to the nitrile, DFT calculations can be used to map the entire potential energy surface. This involves locating and characterizing the energies of:
Reactants and Products
Intermediates
Transition States (TS)
By identifying the transition state with the lowest activation energy, the most favorable reaction pathway can be determined. rsc.orgacs.org For example, in the palladium-catalyzed amination of allylic alcohols, DFT calculations were used to model the cooperative hydrogen-bonding network that facilitates the reaction and to confirm that the oxidative addition step is rate-determining. mdpi.com Studies on cyanohydrins have used computational methods to rationalize the stereochemical outcomes of their reactions. acs.orgacs.orgresearchgate.net
Stereoselectivity Analysis: As a chiral molecule, the stereochemical outcome of its reactions is of paramount importance. Computational studies can explain and predict diastereoselectivity or enantioselectivity by comparing the activation energies of the transition states leading to different stereoisomeric products. nih.gov For example, in a reaction involving the chiral center at C2, calculations would compare the energies of the transition states for attack on the Re and Si faces of the double bond. The energy difference between these diastereomeric transition states determines the predicted diastereomeric excess (d.e.). DFT studies have been successfully used to build models that explain the high stereoselectivity observed in reactions catalyzed by chiral Brønsted acids or organocatalysts. acs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
If this compound is used as a scaffold to synthesize a library of derivatives for biological testing, Quantitative Structure-Activity Relationship (QSAR) modeling can be a powerful tool to guide drug discovery efforts. researchgate.netacs.org
Model Development: A QSAR model is a mathematical equation that correlates the chemical structures of a set of compounds with their measured biological activity. The process involves:
Data Set Assembly: A training set of molecules derived from the parent compound with known activities is required.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric, electrostatic, and quantum chemical parameters. Crucially, for a series of chiral compounds, specific chirality descriptors must be included to distinguish between stereoisomers. nih.govmdpi.com
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links the descriptors to the activity. nih.govmdpi.com
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of molecules). youtube.com
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies. For [R,(-)]-2-Hydroxy-3-pentenenitrile, this involves minimizing hazardous reagents and waste, using renewable resources, and improving energy efficiency. A primary focus is the replacement of highly toxic hydrogen cyanide (HCN) with safer cyanide sources. wikipedia.org Reagents like trimethylsilyl (B98337) cyanide (TMSCN) and diethylaluminium cyanide offer less hazardous alternatives for cyanation reactions. wikipedia.orgresearchgate.net
Another significant green approach is the use of biocatalysis. Hydroxynitrile lyase (HNL) enzymes, often derived from inexpensive plant sources like almond meal (emulsin), can catalyze the enantioselective addition of cyanide to aldehydes under mild, aqueous conditions, presenting a clean and cheap synthetic route. rsc.orgresearchgate.netdiva-portal.org Research into using whole recombinant microorganisms, such as E. coli engineered to express HNLs, further advances this strategy by creating self-contained, recyclable biocatalysts for cyanohydrin synthesis in micro-aqueous systems. asm.org These enzymatic methods not only enhance safety but also typically provide high enantioselectivity, which is crucial for producing the desired (R)-enantiomer.
Exploration of Novel Catalytic Systems for Enantioselective Production
The enantiopure nature of this compound is critical for its applications, making the development of highly selective catalysts a central research theme. While HNLs are excellent biocatalysts, the search for new chemical catalysts continues to yield promising results. rsc.orgnih.gov Chiral Lewis acidic metal complexes, particularly those based on titanium (e.g., Ti-salen complexes), have been studied extensively for their ability to catalyze asymmetric cyanohydrin synthesis with high yields and enantioselectivities. diva-portal.orgorganic-chemistry.org
Recent advances focus on creating catalysts that are more general, effective for a broader range of substrates, and even more selective. diva-portal.org This includes the design of novel organocatalysts, such as chiral amino thioureas, which can function through a cooperative mechanism of activating both the electrophile and the nucleophile. organic-chemistry.org Research is also pushing towards catalytic systems capable of producing structurally diverse and challenging products, such as Cα-tetrasubstituted α-chiral nitriles. acs.org The table below summarizes the performance of various catalytic systems applicable to the synthesis of chiral cyanohydrins.
Table 1: Comparison of Catalytic Systems for Chiral Cyanohydrin Synthesis This table is interactive. You can sort and filter the data.
| Catalyst Type | Catalyst Example | Cyanide Source | Key Advantages | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Biocatalyst | Hydroxynitrile Lyase (HNL) | HCN / Acetone Cyanohydrin | Green, mild conditions, high selectivity | >98% | asm.org |
| Metal Complex | Chiral Ti-salen | TMSCN / Acyl Cyanides | High yield and enantioselectivity | High | diva-portal.org |
| Metal Complex | Chiral Lithium Binaphtholate | HCN | Inexpensive, suitable for process chemistry | High | organic-chemistry.org |
| Organocatalyst | Chiral Amino Thiourea | TMSCN | Cooperative catalysis, good for ketones | High | organic-chemistry.org |
| Biocatalyst | Immobilized AtHNL | Ethyl Cyanoformate | Recyclable, suitable for flow chemistry | 90-98% | rsc.orgrsc.org |
Expanded Applications in Complex Molecule Synthesis
The synthetic utility of this compound stems from the versatile reactivity of its functional groups. The nitrile and hydroxyl groups are readily converted into other valuable functionalities, making it a key intermediate for a wide array of more complex molecules. rsc.org The nitrile group, for instance, can be hydrolyzed to form α-hydroxy acids or reduced to produce β-amino alcohols, both of which are crucial structural motifs in many pharmaceuticals and natural products. wikipedia.orgresearchgate.netchemguide.co.uk
Future research will likely expand its use in the total synthesis of biologically active compounds and agrochemicals. researchgate.netnih.gov Its unique combination of chirality and unsaturation makes it an ideal starting point for constructing complex stereochemical arrays. The development of tandem reactions, where multiple transformations occur in a single pot, could leverage the reactivity of the cyanohydrin to rapidly build molecular complexity, leading to more efficient syntheses of targets like N-containing heterocycles (e.g., pyrrolidines, morpholines) and functionalized amino acids. rsc.orgresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a major leap in chemical manufacturing, offering enhanced safety, efficiency, and scalability. researchgate.net The synthesis of chiral cyanohydrins, including this compound, is particularly well-suited for this technology. nih.gov Flow reactors provide superior control over reaction parameters like temperature and mixing, which is critical for managing highly exothermic reactions and suppressing the non-catalyzed, racemic background reaction that can lower enantiopurity. rsc.orgrsc.orgucd.ie
The use of immobilized catalysts, such as HNLs fixed within a microreactor, is a key enabler of continuous flow synthesis. rsc.orgrsc.org This setup not only facilitates catalyst recycling but also leads to significantly higher space-time yields compared to batch processes. rsc.org Integrating these flow systems with automated platforms allows for rapid reaction optimization and the generation of compound libraries for screening purposes. syrris.com This high-throughput approach can accelerate the discovery of new derivatives of this compound and their applications. researchgate.netsyrris.com
Table 2: Parameters for Continuous Flow Synthesis of Chiral Cyanohydrins This table is interactive. You can sort and filter the data.
| Reactor Type | Catalyst | Substrate Example | Residence Time | Conversion | Enantiomeric Excess (ee) | Space-Time-Yield (STY) | Reference |
|---|---|---|---|---|---|---|---|
| Silica (B1680970) Microreactor | Immobilized AtHNL | Benzaldehyde | 3-30 min | 90-95% | 90-98% | 60-1290 g L⁻¹ h⁻¹ | rsc.orgrsc.org |
| Packed-Bed Column | Almond Meal (HNL) | Aromatic Aldehydes | Variable (Flow Rate) | High | High | High Throughput | researchgate.netnih.gov |
| H-Cube Pro | 10% Pd/C | tert-butyl (2-aminophenyl)carbamate | Variable (Flow Rate) | High | N/A | - | nih.gov |
Discovery of Unexpected Reactivity Patterns and Transformations
A fundamental aspect of chemical research is the serendipitous discovery of new reactions and molecular behaviors. While the primary transformations of cyanohydrins are well-established, future investigations into the reactivity of this compound under novel conditions or with new types of reagents could unveil unexpected pathways. chemguide.co.uksavemyexams.com The presence of the double bond in the pentene chain adds another layer of reactivity that could be exploited in novel ways, for example, in intramolecular cyclizations or tandem addition-cyclization sequences.
Research into new cyanating agents and cyanide-free cyanation methods could also lead to novel synthetic routes and products. acs.org For instance, the development of bifunctional reagents that can introduce the cyanide group while simultaneously participating in another transformation could open doors to unprecedented molecular architectures. acs.org Exploring its behavior under photoredox, electrochemical, or high-pressure conditions may also reveal reactivity patterns that are inaccessible through traditional thermal methods, further expanding the synthetic toolkit available to chemists.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing [R,(-)]-2-Hydroxy-3-pentenenitrile with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves catalytic asymmetric hydroxylation of 3-pentenenitrile precursors. Key steps include using chiral catalysts (e.g., Sharpless dihydroxylation analogs) and controlling reaction parameters like temperature (0–25°C) and solvent polarity (e.g., THF/water mixtures). Enantiomeric purity can be verified via chiral HPLC or polarimetry, referencing NIST-standardized protocols for nitrile derivatives .
Q. How can spectroscopic techniques distinguish this compound from its stereoisomers?
- Methodological Answer :
- NMR : Compare chemical shifts of the hydroxyl proton (δ ~2.5–3.5 ppm in DMSO-d6) and nitrile carbon (δ ~115–120 ppm in NMR).
- IR : The hydroxyl group shows a broad peak at 3200–3600 cm, while the nitrile C≡N stretch appears at ~2240 cm.
- CD Spectroscopy : Critical for distinguishing enantiomers via Cotton effects in the 200–250 nm range.
- Reference NIST Chemistry WebBook for spectral databases .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for nitriles and alcohols:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315/H319 hazards) .
- Work under fume hoods to prevent inhalation (H335 risk) and ensure proper ventilation (P271/P403+P233 protocols) .
- Store in airtight containers away from oxidizers to prevent unintended reactions .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic addition reactions?
- Methodological Answer : The R-configuration directs nucleophilic attack to the β-position of the nitrile due to steric and electronic effects. Computational modeling (DFT) can predict regioselectivity, while experimental validation involves kinetic studies using Grignard reagents or organozinc compounds. Compare outcomes with racemic mixtures to isolate stereochemical effects .
Q. What mechanisms explain the toxicity of this compound in aquatic organisms?
- Methodological Answer : Toxicity studies on larval lampreys and fish (LC assays) suggest metabolic release of cyanide via enzymatic hydrolysis of the nitrile group. Validate via:
- In vitro assays : Incubate with liver microsomes to monitor cyanide release.
- Gene expression profiling : Analyze CYP450 enzymes involved in nitrile metabolism.
- Reference U.S. FWS toxicity reports for comparative LC data .
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
- Methodological Answer : Contradictions may arise from impurities or solvent effects. Systematic approaches include:
- Controlled replication : Repeat experiments using ultra-pure solvents (HPLC-grade) and inert atmospheres.
- Kinetic analysis : Monitor degradation via GC-MS at varying pH (1–6) and temperatures.
- Quantum mechanical calculations : Model protonation pathways to identify intermediate states .
Q. What advanced chromatographic methods improve separation of this compound from complex reaction mixtures?
- Methodological Answer :
- HPLC : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with mobile phases like hexane/isopropanol (90:10).
- SFC (Supercritical Fluid Chromatography) : CO/methanol gradients enhance resolution for thermally labile nitriles.
- Validate with spiked samples and cross-reference retention times with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
